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molecular formula C12H8BrN3 B1509815 7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-12-3

7-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No. B1509815
M. Wt: 274.12 g/mol
InChI Key: VINDHFKEGLBYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115130B2

Procedure details

A mixture of 2-amino-4-bromopyridine (1.00 g, 5.66 mmol), copper (I) bromide (41.5 mg, 0.28 mmol), 1,10-phenanthroline monohydrate (56.7 mg, 0.28 mmol) and benzonitrile (13 mL) was heated in a 100-mL 4-necked flask to 110° C. During 23 h a gentle flow of O2/N2 (5:95) was bubbled through the reaction mixture (>99% conversion, HPLC method cf. example 1.1). The dark brown suspension was then cooled to 0-5° C. and filtered. The filter cake was washed with TBME (50 mL) and dried to yield crude 7-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.21 g, 79%) as a green solid with 99.0% purity (HPLC area-%, HPLC method cf. example 1.1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
56.7 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
41.5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][N:3]=1.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[C:24](#[N:31])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>[Cu]Br>[Br:8][C:6]1[CH:5]=[CH:4][N:3]2[N:31]=[C:24]([C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[N:1]=[C:2]2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Br
Name
Quantity
56.7 mg
Type
reactant
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
13 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
copper (I) bromide
Quantity
41.5 mg
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During 23 h a gentle flow of O2/N2 (5:95) was bubbled through the reaction mixture (>99% conversion, HPLC method cf. example 1.1)
Duration
23 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown suspension was then cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with TBME (50 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=C(N2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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